5-(Bromomethyl)isoquinoline
Overview
Description
5-(Bromomethyl)isoquinoline is an organic compound with the molecular formula C10H8BrN. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound. The presence of a bromomethyl group at the 5-position of the isoquinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that isoquinoline compounds are often used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the context of suzuki–miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling, in which isoquinoline compounds are often used, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
In the context of suzuki–miyaura coupling, the broad application of this reaction arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Action Environment
The success of the suzuki–miyaura coupling, in which isoquinoline compounds are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the bromination of 5-methylisoquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)isoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted isoquinoline derivatives.
Oxidation: The compound can be oxidized to form isoquinoline carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the bromomethyl group can yield methylisoquinoline or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in inert solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted isoquinoline derivatives with various functional groups.
Oxidation: Isoquinoline carboxylic acids and other oxidized products.
Reduction: Methylisoquinoline and other reduced derivatives.
Scientific Research Applications
5-(Bromomethyl)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals. It serves as a precursor for the development of isoquinoline-based drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into the medicinal chemistry of isoquinoline derivatives has shown promise in the development of new therapeutic agents. This compound is a key intermediate in the synthesis of these compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity and versatility make it valuable in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
5-Methylisoquinoline: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Chloroisoquinoline: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
5-Iodoisoquinoline: Contains an iodine atom, which is more reactive than bromine in certain reactions.
Uniqueness
5-(Bromomethyl)isoquinoline is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability
Properties
IUPAC Name |
5-(bromomethyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGUDRWCJOVQRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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